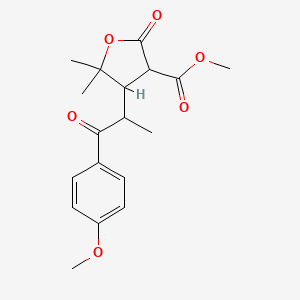![molecular formula C30H29N3O5S B11075248 Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11075248.png)
Ethyl [3'-[2-(methylthio)ethyl]-5'-(1-naphthyl)-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro[indole-pyrrolo] core, followed by the introduction of the naphthyl group and the ethyl acetate moiety. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
化学反応の分析
Types of Reactions
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The ethyl acetate moiety can be substituted with other ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific transformation. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl groups would produce alcohols.
科学的研究の応用
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Ethyl 3,3-Bis(methylthio)-2-cyanoacrylate: Shares the ethyl and methylthio groups but differs in the core structure.
1-Ethyl-3-methylimidazolium iodide: Contains an ethyl group but has a different functional group arrangement.
Uniqueness
Ethyl [3’-[2-(methylthio)ethyl]-5’-(1-naphthyl)-2,4’,6’-trioxo-3’,3A’,4’,5’,6’,6A’-hexahydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate is unique due to its spiro[indole-pyrrolo] core and the combination of functional groups, which confer specific chemical and biological properties not found in similar compounds.
特性
分子式 |
C30H29N3O5S |
|---|---|
分子量 |
543.6 g/mol |
IUPAC名 |
ethyl 2-[1-(2-methylsulfanylethyl)-5-naphthalen-1-yl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-1'-yl]acetate |
InChI |
InChI=1S/C30H29N3O5S/c1-3-38-24(34)17-32-23-13-7-6-12-20(23)30(29(32)37)26-25(21(31-30)15-16-39-2)27(35)33(28(26)36)22-14-8-10-18-9-4-5-11-19(18)22/h4-14,21,25-26,31H,3,15-17H2,1-2H3 |
InChIキー |
DPUWIPNZBVVINP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C2=CC=CC=C2C3(C1=O)C4C(C(N3)CCSC)C(=O)N(C4=O)C5=CC=CC6=CC=CC=C65 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-chloro-N-[5-methyl-2-oxo-4-(phenylcarbonyl)-1-(tetrahydrofuran-2-ylmethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B11075172.png)

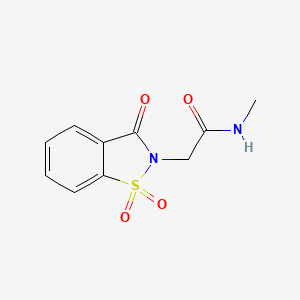

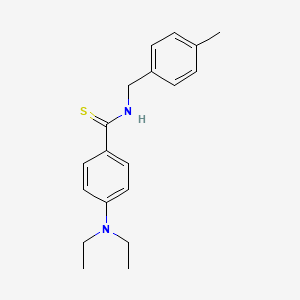
![4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]pyrimidine](/img/structure/B11075230.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11075232.png)

![2(3H)-Oxazolone, dihydro-4-hydroxy-4,5-diphenyl-3-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B11075241.png)
![N-[4-acetyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11075253.png)
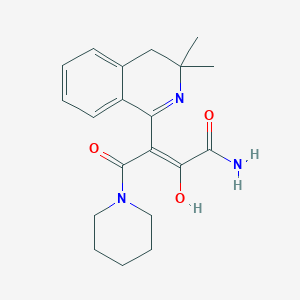
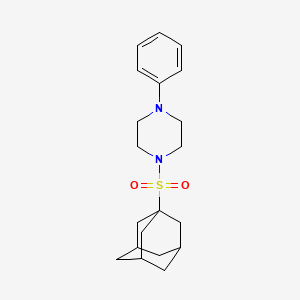
![(3,4-Dichlorophenyl)[1,6-dimethyl-3,4-dihydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B11075266.png)
